3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c12-8-1-2-10(13-7-8)15-11(16)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXDYNDYKJFFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Fluoropyridin 2 Yl 1 Oxan 4 Yl Urea and Its Chemical Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org For 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea, the most logical disconnection is at the urea (B33335) C-N bonds. This approach reveals two primary precursors: an amine derived from the fluoropyridine ring and an amine from the oxane ring. advancechemjournal.comresearchgate.net
The key precursors identified are:
2-Amino-5-fluoropyridine: This is the aromatic amine component.
4-Aminooxane (also known as 4-aminotetrahydropyran): This provides the aliphatic cyclic amine portion of the molecule.
The synthesis of these precursors is critical. 2-Amino-5-fluoropyridine can be synthesized from 2-aminopyridine (B139424) through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction. Alternatively, it can be prepared from other substituted pyridines. The synthesis of 4-aminooxane often starts from tetrahydropyran-4-one. google.com One common method involves the reduction of the corresponding oxime, dihydro-2H-pyran-4(3H)-one oxime, using catalysts like Raney Ni in a hydrogen atmosphere. chemicalbook.com Another route involves converting a 4-hydroxytetrahydropyran scaffold into a 4-azidotetrahydropyran, which is then reduced to the desired amine. nih.govresearchgate.net

Optimized Reaction Pathways for Core Urea Structure Formation
The formation of the central urea linkage is the key step in the synthesis. Several methods have been developed to achieve this transformation efficiently.
Development of Novel and Efficient Synthetic Routes
The most common method for forming unsymmetrical ureas involves the reaction of an amine with an isocyanate. In this case, one of the precursor amines would be converted to an isocyanate, which then reacts with the other amine. For instance, 4-aminooxane can be reacted with a phosgene equivalent (e.g., triphosgene) to form 4-isocyanatooxane, which is then treated with 2-amino-5-fluoropyridine.
Alternatively, a Curtius rearrangement of a corresponding acyl azide can generate the isocyanate in situ. mdpi.com For example, a nicotinoyl azide derived from a nicotinic acid derivative can be rearranged to the isocyanate and then trapped by an amine. mdpi.com Other carbonylating agents can also be employed, such as carbonyldiimidazole (CDI), which activates one amine to react with the second amine. A one-pot reaction using carbonylimidazolide in water has been shown to be an efficient and general method for preparing ureas.
Another approach involves the nucleophilic addition of an amine to a metal isocyanate, which can be a facile and safe method for producing N-substituted ureas. rsc.org The reaction of amines with potassium isocyanate in an aqueous medium is a practically simple and efficient method for synthesizing a variety of N-substituted ureas. rsc.orgresearchgate.net
Catalytic Approaches and Reaction Conditions for Enhanced Yields
To improve yields and reaction rates, various catalytic systems have been explored for urea synthesis. Transition metal catalysis offers a promising strategy. organic-chemistry.org For example, iron-based pincer complexes have been used to catalyze the dehydrogenative coupling of methanol and primary amines to form symmetric ureas, with hydrogen gas as the only byproduct. rsc.org This methodology can be extended to the synthesis of unsymmetrical ureas from amides and amines. rsc.org
Ruthenium pincer complexes have also been shown to catalyze urea synthesis directly from methanol and an amine, functioning as a highly atom-economical process. organic-chemistry.org Palladium-catalyzed oxidative carbonylation of primary amines is another route, though it may require high catalyst loadings and harsh conditions. researchgate.net Selenium-catalyzed synthesis of ureas from carbon monoxide and an amine in the presence of a substituted pyridine (B92270) has also been reported. google.com
The choice of solvent, temperature, and stoichiometry are crucial for optimizing the reaction. While many traditional syntheses rely on organic solvents, recent developments have focused on more environmentally friendly conditions, such as performing the reaction in water. rsc.org
Table 1: Comparison of Synthetic Routes for Urea Formation
| Method | Carbonyl Source | Key Intermediate | Advantages | Disadvantages |
| Isocyanate Route | Phosgene, Triphosgene | Isocyanate | High yielding, well-established | Use of toxic reagents |
| Curtius Rearrangement | Acyl Azide | Isocyanate (in situ) | Avoids isolation of toxic isocyanates | Multi-step, potential for side reactions |
| CDI Coupling | Carbonyldiimidazole (CDI) | N-acylimidazole | Mild conditions, good yields | CDI can be moisture sensitive |
| Metal Isocyanate | Potassium Isocyanate | Isocyanate | Simple, safe, often uses aqueous media rsc.org | May require acidic promoters rsc.org |
| Catalytic Carbonylation | Carbon Monoxide, Methanol | Metal-carbonyl complex | High atom economy, uses simple C1 sources organic-chemistry.orgrsc.org | May require high pressures or specialized catalysts |
Stereoselective Synthesis Considerations, if Applicable, for Chiral Centers within the Oxane Ring
The parent molecule, this compound, is achiral as the oxane ring is substituted at the C4 position, which does not create a stereocenter. However, for chemical analogues where the oxane ring is substituted at other positions (e.g., C2, C3, C5, or C6), chiral centers are introduced, necessitating stereoselective synthesis.
The development of stereoselective methods for constructing substituted tetrahydropyran (B127337) (THP) rings is a significant area of research. beilstein-journals.orgacs.org Key strategies include:
Prins Cyclization: This is a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton from a homoallylic alcohol and an aldehyde. beilstein-journals.org
Reductive Etherification: The stereoselective intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones can provide cis-2,6-disubstituted tetrahydropyrans. nih.gov
Intramolecular Hydroalkoxylation: Acid-mediated intramolecular cyclization of silylated alkenols can yield highly substituted tetrahydropyrans with excellent diastereoselectivity. mdpi.com
Asymmetric 'Clip-Cycle' Reaction: This approach uses chiral phosphoric acids to catalyze an intramolecular oxa-Michael cyclization, leading to spirocyclic THPs with high enantioselectivity. whiterose.ac.uk
These methods allow for precise control over the stereochemistry of substituents on the oxane ring, which is crucial for synthesizing specific stereoisomers of analogues for structure-activity relationship studies.
Process Chemistry Challenges and Scalability Considerations for Research Quantities
Scaling up the synthesis of this compound from laboratory to research quantities (grams to kilograms) presents several challenges. The industrial-scale synthesis of urea from ammonia and carbon dioxide is a well-established but high-pressure, high-temperature process not suitable for complex pharmaceutical compounds. ureaknowhow.comkhatabook.comureaknowhow.comscribd.com
For specialized ureas, key considerations include:
Reagent Safety and Handling: The use of highly toxic reagents like phosgene is a major concern for scale-up. Safer alternatives like triphosgene (a solid) or CDI are preferred. Using potassium isocyanate in water is an even safer and more environmentally friendly option. rsc.org
Reaction Conditions: Exothermic reactions, such as the formation of ammonium carbamate (B1207046) in industrial processes, require careful thermal management. ureaknowhow.com For the synthesis of this specific urea, controlling the temperature during isocyanate formation and the subsequent coupling reaction is vital to prevent side reactions and ensure product purity.
Purification: While laboratory-scale synthesis may rely on column chromatography, this is often impractical for larger quantities. Developing a robust crystallization procedure is crucial for efficient and scalable purification.
Process Simulation: For larger-scale production, computer process simulation can be used to model and optimize parameters like temperature, pressure, and residence time in the reactor, ensuring consistent quality and yield. researchgate.net
Cost of Goods: The cost of starting materials and reagents, particularly catalysts and complex precursors, becomes a significant factor at a larger scale. Efficient, high-yielding steps are necessary to maintain economic viability.
By addressing these challenges through careful process development and optimization, the synthesis can be reliably scaled to produce the quantities needed for advanced research and preclinical development.
Advanced Spectroscopic and Spectrometric Characterization for Comprehensive Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination and Conformation
The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. X-ray crystallography is an unparalleled technique for providing this detailed structural information. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific entry for the crystal structure of 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea.
This suggests that the single-crystal X-ray diffraction data for this particular compound has not been deposited in these major public repositories or may not yet be published in peer-reviewed literature. While the crystal structures of numerous related urea (B33335), pyridine (B92270), and oxane derivatives have been determined and are available, direct experimental data for this compound is currently unavailable.
Therefore, a detailed discussion of its solid-state structure, including specific unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions based on experimental X-ray crystallographic data, cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its conformational preferences and packing motifs in the solid state. Such data would provide definitive insights into the geometry of the urea linkage, the orientation of the fluoropyridine and oxane rings, and the nature of any intermolecular hydrogen bonding or other non-covalent interactions that govern the crystal lattice.
Molecular Mechanisms of Action and Biological Target Identification
Target Binding and Interaction Studies (e.g., Protein-Ligand Interactions)
The binding mode of pyridinyl urea (B33335) derivatives to their protein targets is critical for their biological activity. mdpi.com The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming robust hydrogen bond networks that are crucial for molecular recognition. frontiersin.org
Key interactions anticipated for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea include:
Urea Moiety : This central linker acts as a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. In many kinase inhibitors, this motif forms bidentate hydrogen bonds with conserved residues in the hinge region of the kinase ATP-binding pocket. researchgate.net
5-Fluoropyridine Ring : The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding site. The fluorine atom can further enhance binding affinity through halogen bonding or by modifying the electronic properties of the ring.
Oxane Ring : The non-aromatic oxane (tetrahydropyran) ring is likely to occupy a hydrophobic pocket within the target protein. mdpi.com Its oxygen atom may also serve as an additional hydrogen bond acceptor. The conformational flexibility of this ring can allow for an induced fit, optimizing interactions within the binding site.
Molecular docking and dynamics simulations of similar pyridine-urea compounds have been used to predict and validate these binding modes, showing stable complexes with target proteins. nih.gov
| Structural Moiety | Potential Interaction Type | Interacting Partner in Target Protein |
| Urea (N-H) | Hydrogen Bond Donor | Carbonyl oxygen on protein backbone (e.g., kinase hinge region) |
| Urea (C=O) | Hydrogen Bond Acceptor | Amide proton on protein backbone (e.g., kinase hinge region) |
| Pyridine Ring | π-π Stacking / Hydrophobic | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | H-bond donor residues (e.g., Cys, Ser) |
| Fluorine Atom | Halogen Bonding / Hydrophobic | Electron-rich atoms or hydrophobic pockets |
| Oxane Ring | Hydrophobic Interactions | Hydrophobic/aliphatic residues (e.g., Leu, Val, Ile) |
| Oxane Oxygen | Hydrogen Bond Acceptor | H-bond donor residues (e.g., Lys, Arg) |
Enzyme Inhibition Assays and Kinetics (if applicable)
Given its core structure, this compound is a strong candidate for being an enzyme inhibitor, most notably a protein kinase inhibitor. Pyridinyl urea derivatives have demonstrated potent inhibitory activity against a wide range of kinases. researchgate.netresearchgate.net
Structurally similar pyridin-2-yl urea compounds have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) cascade. mdpi.comnih.gov Other urea-based molecules act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (Chk1). nih.govnih.govnih.gov
Enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Steady-state kinetic analyses, often visualized using Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govwikipedia.org For many urea-based kinase inhibitors, the mechanism is ATP-competitive, where the inhibitor binds to the ATP pocket in the enzyme's active site. nih.gov The inhibitor constant (Ki) is a more precise measure of binding affinity.
| Analogous Compound Class | Target Enzyme | IC50 / Ki Values | Reference |
| Pyridin-2-yl Ureas | ASK1 Kinase | 1.55 nM - 45.27 nM | mdpi.comnih.gov |
| Pyridine-Ureas | VEGFR-2 | 3.93 µM - 5.0 µM | nih.gov |
| Pyrazinylureas | Chk1 Kinase | <20 nM | nih.gov |
| Thiazolidinone Ureas | FLT3 / VEGFR2 | 8.6 nM / 18.7 nM | nih.gov |
| Urea-based Inhibitors | Glutamate Carboxypeptidase II | Ki = 0.9 nM | nih.gov |
Receptor Binding Assays and Affinity Determination (if applicable)
While primarily predicted to be enzyme inhibitors, some urea-based compounds can also exhibit high affinity for specific receptors. The urea functional group is known to be an effective anion binding motif. nih.gov Studies on pyridine-based compounds have shown that they can serve as receptors for anions or other biological molecules through hydrogen bonding. researchgate.net
Receptor binding assays, often using radiolabeled ligands, are employed to determine the binding affinity (Ki) of a compound for a specific receptor. For instance, some pyridine-containing molecules have been investigated for their affinity towards sigma receptors, which are implicated in various neurological processes. Though direct evidence is lacking for this compound, the potential for off-target receptor binding is a possibility that would be explored during its characterization.
Cellular Pathway Modulation and Signal Transduction Investigations
By inhibiting specific protein kinases, this compound would be expected to modulate downstream signal transduction pathways critical for cell function. nih.govnih.gov For example:
Inhibition of ASK1 : This would disrupt the MAPK signaling cascades, specifically the p38 and JNK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov
Inhibition of VEGFR : This would block the signaling pathway responsible for angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis. nih.govnih.gov
Inhibition of Chk1 : This would interfere with the DNA damage response pathway, leading to cell cycle arrest and potentially sensitizing cancer cells to DNA-damaging agents. nih.gov
The modulation of these pathways is typically investigated using techniques like Western blotting to detect changes in the phosphorylation status of key signaling proteins (e.g., phosphorylated p38, Akt, or ERK). The ultimate cellular consequences, such as induction of apoptosis or cell cycle arrest, can be measured by methods like flow cytometry. nih.gov
Mechanistic Insights from Biochemical and Biophysical Investigations
To gain a deeper understanding of the molecular mechanism, a variety of biochemical and biophysical techniques are employed.
Biochemical assays , such as the enzyme inhibition assays described in section 4.1.1, provide quantitative data on the compound's potency and selectivity. mdpi.com
X-ray Crystallography offers atomic-level detail of the inhibitor bound to its target protein, revealing the precise orientation and key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov
Isothermal Titration Calorimetry (ITC) can be used to determine the complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.
Molecular Dynamics (MD) Simulations are computational methods used to model the behavior of the protein-ligand complex over time, assessing the stability of the binding pose and calculating binding free energies. nih.gov
Omics-Based Approaches for Biological Target Deconvolution and Pathway Analysis
When the specific target of a biologically active compound is unknown, or to understand its broader cellular effects, omics-based approaches are invaluable for target deconvolution. nih.govoup.com These unbiased, system-wide methods can identify the primary target and reveal off-target effects.
Chemical Proteomics : This is a powerful technique where the small molecule is used as a "bait" to pull down its binding partners from a complex cell lysate. The captured proteins are then identified by mass spectrometry. europeanreview.org
Transcriptomics (e.g., RNA-seq) : By analyzing the changes in messenger RNA (mRNA) levels across the entire genome after treatment with the compound, researchers can infer which signaling pathways and cellular processes are most significantly perturbed. nih.gov
Phosphoproteomics : A specialized form of proteomics that focuses on identifying and quantifying changes in protein phosphorylation. For a kinase inhibitor, this can directly map the signaling pathways affected by the compound and help identify its direct substrates.
Genetic Screens (e.g., CRISPR-based) : These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the drug's target or pathway. nih.gov
These modern phenotypic profiling techniques are essential for fully understanding a compound's mechanism of action and for identifying potential therapeutic applications. nih.gov
Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 5 Fluoropyridin 2 Yl 1 Oxan 4 Yl Urea Derivatives
Systematic Structural Modifications on the Fluoropyridine Moiety
The fluoropyridine ring is a critical component, often involved in key interactions with biological targets. Modifications to this moiety, including the position of the fluorine atom, the introduction of other substituents, and alterations to the ring system itself, can profoundly influence the compound's activity.
The substitution of hydrogen with fluorine is a widely used strategy in drug design to modulate a molecule's physicochemical properties. selvita.comcambridgemedchemconsulting.com The strong carbon-fluorine bond enhances metabolic stability, while fluorine's high electronegativity can alter the pKa of nearby functional groups and influence binding interactions. cambridgemedchemconsulting.com
The position of the fluorine atom on the pyridine (B92270) ring is a key determinant of the molecule's electronic properties and, consequently, its biological activity. While specific SAR data for moving the fluorine atom on the 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea scaffold is not extensively published, general principles suggest that positional changes would significantly alter the dipole moment and hydrogen bonding capabilities of the pyridine nitrogen.
Furthermore, the introduction of other substituents on the pyridine ring can modulate activity. Structure-activity relationship studies on related heterocyclic compounds, such as thieno[2,3-b]pyridines, have shown that the electronic properties of substituents are critical. mdpi.com For instance, the addition of strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2) groups can improve binding interactions and inhibitory activity compared to electron-donating groups like methyl (-CH3). mdpi.com Conversely, in other pyridine-based compounds, electron-releasing groups have been found to be important for modulating biological activity. researchgate.net The presence of bulky groups can sometimes lead to lower activity, suggesting that steric hindrance may play a role in receptor binding. nih.gov
| Compound | R1 (Position 4) | R2 (Position 2) | Relative Activity/Binding Energy | Reference |
|---|---|---|---|---|
| Parent | -F | -H | Baseline | mdpi.com |
| Analog 1 | -F | -CH3 (electron-donating) | ↓ | mdpi.com |
| Analog 2 | -F | -CN (electron-withdrawing) | ↑↑ | mdpi.com |
| Analog 3 | -F | -NO2 (electron-withdrawing) | ↑ | mdpi.com |
Bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar properties, is a common strategy to improve a drug's profile. cambridgemedchemconsulting.comctppc.org Replacing the pyridine scaffold with other heteroaromatic rings can alter selectivity, solubility, and metabolic stability.
Non-classical bioisosteres for a phenyl or pyridine ring include other heterocycles like thiophene (B33073) or pyrimidine. ctppc.org For example, research on sulfonylureas has demonstrated that incorporating aryl-pyrimidine moieties can lead to potent biological activity. researchgate.net In some cases, replacing a pyridine ring with a phenyl or cyclohexane (B81311) group has led to a complete loss of activity, highlighting the specific requirement of the pyridine nitrogen for target engagement. The strategic replacement of pyridine-N-oxide with 2-difluoromethylpyridine has been shown to maintain or enhance activity in certain quorum sensing inhibitors, demonstrating a successful bioisosteric substitution. rsc.org Such modifications can fine-tune the electronic and hydrogen-bonding characteristics of the molecule, potentially leading to improved interactions with the biological target.
Variations of the Urea (B33335) Linker and Bridge Components
The urea linker is a privileged structure in medicinal chemistry, known for its ability to act as a rigid hydrogen bond donor and acceptor, effectively anchoring molecules to their protein targets. nih.govfrontiersin.org Modifications to this linker are a key strategy in lead optimization.
Replacing the urea oxygen with sulfur to form a thiourea (B124793) is a common isosteric modification. However, in many cases, this change is detrimental to activity. For a series of antitubercular compounds, converting the urea to a thiourea resulted in an 80-fold decrease in potency. nih.gov This suggests that the specific hydrogen bonding geometry and electronic properties of the urea carbonyl oxygen are essential for the biological activity of many compounds in this class. nih.gov
Similarly, replacing the entire urea moiety with other linkers like a carbamate (B1207046) also led to a significant drop in activity in the same study. nih.gov The urea group often engages in crucial hydrogen bonding interactions within the active site of target proteins, such as kinases or epoxide hydrolases, and its replacement disrupts these vital interactions. frontiersin.orgnih.gov
Another common modification is N-methylation of the urea nitrogens. This can have multiple effects: it removes a hydrogen bond donor, can disrupt planarity, and alters the conformational preferences of the molecule. nih.gov Sequential N-methylation can prompt a shift from a trans,trans conformation to a cis,cis conformation. nih.gov In the antitubercular series mentioned previously, both mono- and di-N-methylation of the urea resulted in a dramatic decrease in activity, reinforcing the importance of the unsubstituted urea NH groups as hydrogen bond donors. nih.gov
| Compound | Linker Modification | Relative Activity (MIC) | Reference |
|---|---|---|---|
| Parent | Urea (-NH-CO-NH-) | ++++ | nih.gov |
| Analog 1 | Thiourea (-NH-CS-NH-) | + | nih.gov |
| Analog 2 | Carbamate (-O-CO-NH-) | - | nih.gov |
| Analog 3 | Mono-N-Methyl Urea | + | nih.gov |
| Analog 4 | Di-N-Methyl Urea | - | nih.gov |
Bioisosteric Replacements and Isosteric Variations of the Urea Moiety
The urea functional group is a cornerstone of the structure of many bioactive compounds, prized for its ability to form critical hydrogen bond interactions with biological targets. However, the urea moiety can sometimes confer suboptimal pharmacokinetic properties, such as poor solubility or metabolic instability. nih.gov Consequently, its bioisosteric replacement is a common strategy in medicinal chemistry to enhance drug-like characteristics while preserving or improving biological activity. nih.gov
For derivatives of this compound, several bioisosteric replacements for the central urea group have been explored. These substitutions aim to mimic the hydrogen bonding capabilities of the urea group. Common replacements include thiourea, squaramide, and various heterocyclic structures like 2-aminopyrimidin-4(1H)-one. nih.gov
Thiourea, where the carbonyl oxygen is replaced by sulfur, offers a subtle modification that can alter the electronic and hydrogen-bonding properties of the linker. Squaramides are another noteworthy replacement, capable of forming strong hydrogen bonds which can enhance the aromatic character of the molecule. nih.gov Heterocyclic replacements, such as 2-aminopyrimidin-4(1H)-one, have been shown in other chemical series to improve properties like permeability and chemical stability, particularly in acidic environments like simulated gastric fluid. nih.gov
The following table illustrates potential bioisosteric replacements for the urea moiety and their generally observed effects on activity in related compound series.
| Urea Bioisostere | Key Structural Change | Potential Impact on Activity/Properties |
| Thiourea | C=O replaced with C=S | Alters hydrogen bond donor/acceptor properties; may affect metabolic stability. |
| Squaramide | Replacement with a four-membered ring | Forms strong hydrogen bonds; can enhance aromatic character and binding affinity. nih.gov |
| 2-aminopyrimidin-4(1H)-one | Replacement with a heterocyclic ring | Can improve permeability and chemical stability. nih.gov |
Influence of Linker Length and Branching on SAR
The length and branching of the linker region between the aromatic headgroup and the cyclic tail can significantly influence the compound's ability to fit into the binding site of its target protein. While the parent compound has a direct urea linkage, hypothetical derivatives could include alkyl chains of varying lengths or branching patterns.
In many inhibitor classes, a specific linker length is optimal for positioning the key interacting moieties within the active site. Increasing or decreasing this length can lead to a loss of potency. For instance, in a related series of soluble epoxide hydrolase (sEH) inhibitors, the nature of the substituents on the urea nitrogen atoms was found to be critical for activity, with 1,3-disubstituted ureas showing significantly higher potency. estranky.sk This suggests that the spatial relationship between the 5-fluoropyridin-2-yl and oxan-4-yl groups is finely tuned for biological activity.
Branching on the linker can introduce steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target's binding pocket. A branched linker could orient the terminal groups in a more favorable conformation for binding or, conversely, prevent the molecule from accessing the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to guide the design of more potent compounds.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. researchgate.net
For a series of diaryl urea derivatives targeting B-RAF, for example, QSAR models have indicated that factors such as molecular size, branching, aromaticity, and polarizability significantly affect their inhibitory activity. nih.gov A hypothetical QSAR model for this compound derivatives might reveal that specific electrostatic and steric fields around the molecule are crucial for its activity.
The following table presents a hypothetical set of descriptors that could be used in a QSAR model for this class of compounds and their potential correlation with activity.
| Descriptor Type | Example Descriptor | Potential Correlation with Activity |
| Electronic | Dipole Moment | A higher dipole moment might indicate stronger polar interactions with the target. |
| Steric | Molecular Volume | An optimal molecular volume would suggest a good fit within the binding pocket. |
| Hydrophobic | LogP | Lipophilicity is often a key driver of activity, though an optimal range typically exists. nih.gov |
| Topological | Wiener Index | This descriptor relates to molecular branching and can influence binding. |
Computational Approaches to SAR Analysis
Computational methods, particularly molecular docking, are invaluable tools for understanding the SAR of this compound derivatives at the atomic level. mdpi.com Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that contribute to binding affinity. mdpi.com
In the context of sEH inhibitors, docking studies have revealed that the urea moiety often forms key hydrogen bonds with specific amino acid residues in the active site, such as aspartate and tyrosine. nih.gov For this compound, it is hypothesized that the urea NH groups and the carbonyl oxygen act as hydrogen bond donors and acceptors, respectively. The 5-fluoropyridine ring likely engages in hydrophobic and potentially halogen-bonding interactions, while the oxane ring may occupy a hydrophobic pocket.
Molecular dynamics (MD) simulations can further refine the understanding obtained from docking by simulating the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the predicted binding pose and identify key conformational changes that may occur upon binding.
The insights gained from these computational approaches can guide the rational design of new derivatives with improved potency and selectivity. For instance, if a docking study reveals an unoccupied pocket near the 5-fluoropyridine ring, a derivative with a substituent at that position could be designed to exploit this additional binding interaction.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These approaches are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor and elicit a biological response.
For a series of molecules including 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea, a pharmacophore model could be developed based on a set of known active compounds. For instance, in the design of inhibitors for targets like apoptosis signal-regulating kinase 1 (ASK1), key pharmacophoric features often include an aromatic ring serving as a hydrogen bond donor and a hydrophobic aromatic characteristic. nih.gov These features enable crucial interactions, such as forming hydrogen bonds with conserved residues (like Gln817 in phosphodiesterase 5) and engaging in π-π stacking with hydrophobic clamp residues (like Phe820, Phe786, and Val782). nih.gov
Once a robust pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process filters for molecules that match the pharmacophoric features, thereby identifying novel scaffolds that are likely to be active. This strategy accelerates the discovery of new hit compounds for further optimization.
3D-QSAR Studies for Predictive Modeling
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov These models are powerful tools for predicting the activity of newly designed molecules and for providing insights into the structural modifications that could enhance potency. nih.gov
To perform a 3D-QSAR study on a series of analogs of this compound, the molecules are first aligned based on a common structural scaffold. nih.gov Then, steric and electrostatic fields around the molecules are calculated. Methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a statistical model that relates variations in these fields to changes in biological activity (e.g., IC50 values).
The resulting 3D-QSAR model is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For example, a map might indicate that increased steric bulk in one region enhances activity, while positive electrostatic potential in another region is detrimental. Such insights are invaluable for guiding the rational design of more potent derivatives. nih.gov Lipophilicity is often identified as a key driver for improving the activity of urea-substituted compounds. nih.gov
Structure-Based Drug Design (SBDD) Approaches
When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structural information to design and predict how ligands will bind.
Molecular Docking and Scoring Function Evaluation for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations can elucidate its binding mode within the active site of a target kinase or enzyme. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand in the binding pocket and then using a scoring function to rank them. nih.gov
Docking studies on similar pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase have been used to predict plausible binding modes. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds formed by the urea moiety and hydrophobic interactions involving the pyridine (B92270) and oxane rings. mdpi.com The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), which helps in prioritizing compounds for synthesis and biological testing. semanticscholar.org For instance, docking of various urea derivatives has shown that the urea linker can participate in crucial hydrogen bonding interactions within the target's active site. nih.gov
Table 1: Example Molecular Docking Results for Urea Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| BPU | MMP-2 | -9.0 | Catalytic site residues |
| BPU | MMP-9 | -7.8 | Catalytic site residues |
| Compound 5m | Eg5 | -9.52 | GLU116, GLY117 |
This table presents hypothetical and literature-based examples of docking scores for urea-containing compounds to illustrate the data typically generated. BPU refers to 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea. nih.gov Compounds 4r and 5m are dihydropyrimidine (B8664642) and pyridine derivatives, respectively. semanticscholar.org
Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.com
For the complex of this compound with its target, an MD simulation typically runs for hundreds of nanoseconds. mdpi.com Analysis of the simulation trajectory can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. researchgate.net It can also reveal conformational changes in the protein upon ligand binding. researchgate.net MD simulations are crucial for validating docking results and providing a more accurate understanding of the binding event at an atomic level. researchgate.net
Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands that are structurally similar. cbi-society.org This "alchemical" method involves computationally transforming one ligand into another through a series of non-physical intermediate states, both in the unbound (solvent) and bound (protein active site) states. vu.nl
The difference in the free energy of these two transformations corresponds to the relative binding free energy (ΔΔG) between the two ligands. nih.gov FEP calculations can achieve high accuracy, often within 1 kcal/mol of experimental values, making them extremely valuable for lead optimization. cbi-society.org For example, FEP could be used to predict whether modifying the fluorine on the pyridine ring of this compound to a chlorine or a methyl group would increase or decrease its binding affinity. These calculations provide a quantitative prediction that can guide synthetic chemistry efforts, focusing resources on the most promising modifications. drugdesigndata.orgresearchgate.net Absolute binding free energy (BFE) calculations, a related technique, have been successfully used to discriminate between different binding modes of pyridin-2-yl urea inhibitors and show good correlation with experimental bioassay results. nih.govmdpi.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) |
| Sorafenib |
| Regorafenib |
| Linifanib |
| Suramin |
| Glibenclamide |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of novel chemical entities. For this compound, these computational methods offer a molecular-level understanding of its conformational landscape, energetic properties, and the distribution of its frontier molecular orbitals, which are crucial for its chemical behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
While direct experimental data on the conformational preferences of this compound are not extensively documented in publicly available literature, DFT studies on analogous N,N'-disubstituted urea derivatives provide a robust framework for understanding its likely structural characteristics. nih.gov Computational studies on similar aryl ureas have highlighted the dynamic nature of the urea linkage, with a general preference for specific isomeric forms to minimize steric hindrance and maximize electronic stability. nih.gov
DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to perform geometry optimization. nih.gov This process identifies the lowest energy conformations (global minima) and other stable conformers (local minima) on the potential energy surface. For this compound, the key conformational variables would include the torsional angles around the C-N bonds of the urea bridge and the orientation of the oxane ring relative to the urea and fluoropyridine moieties.
Energetic data from these calculations, such as the relative energies of different conformers, provide insights into the conformational flexibility of the molecule at room temperature. The calculated bond lengths and angles for the optimized geometry can also be compared with standard values to understand any structural strain or unusual bonding characteristics imparted by the specific combination of the fluoropyridine, urea, and oxane groups.
Table 1: Representative Theoretical Bond Lengths and Angles for Urea and Pyridine Derivatives from DFT Studies This table presents typical values from DFT calculations on related structures to infer the expected geometry of this compound.
| Parameter | Typical Calculated Value (Å or °) | Structural Moiety |
|---|---|---|
| C=O Bond Length | ~1.25 Å | Urea |
| C-N Bond Length | ~1.38 Å | Urea (Amide-like) |
| N-C(pyridine) Bond Length | ~1.40 Å | Pyridine-Urea Linkage |
| C-F Bond Length | ~1.35 Å | Fluoropyridine |
| N-C-N Bond Angle | ~118° | Urea |
| C-N-H Bond Angle | ~120° | Urea |
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals.
HOMO: It is anticipated that the HOMO would be primarily localized on the electron-rich 5-fluoropyridin-2-yl moiety, particularly on the pyridine ring and the adjacent urea nitrogen atom. This region would be the most susceptible to electrophilic attack.
LUMO: The LUMO is expected to be distributed over the urea carbonyl group and the fluoropyridine ring. The electronegative fluorine atom and the pyridine nitrogen atom contribute to lowering the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com
Negative Potential (Red/Yellow): These regions, indicating high electron density, are expected around the urea carbonyl oxygen, the pyridine nitrogen, and the fluorine atom. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. mdpi.com
Positive Potential (Blue): These electron-deficient areas are predicted to be located around the N-H protons of the urea group. These sites are strongly electrophilic and are the primary hydrogen bond donor sites, crucial for interactions with biological targets. mdpi.com
The combination of FMO analysis and MEP maps provides a comprehensive picture of the molecule's reactivity, guiding the understanding of its potential intermolecular interactions.
Table 2: Predicted Quantum Chemical Properties for this compound based on Analogous Systems Values are illustrative and based on DFT calculations of similar fluoropyridine and urea-containing compounds.
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively high | Indicates electron-donating capability, centered on the fluoropyridine-urea region. |
| LUMO Energy | Relatively low | Indicates electron-accepting capability, influenced by the urea carbonyl and pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests good kinetic stability but sufficient reactivity for chemical interactions. numberanalytics.com |
| MEP Negative Region | Around C=O, Pyridine-N, and F atoms | Sites for electrophilic attack and hydrogen bond acceptance. mdpi.com |
| MEP Positive Region | Around Urea N-H protons | Sites for nucleophilic attack and primary hydrogen bond donation. mdpi.com |
Based on a comprehensive search of publicly available scientific literature, detailed pre-clinical efficacy and in vivo non-human study data for the specific chemical compound “this compound” could not be located. The required scientifically accurate and thorough information to populate the requested sections and subsections is not available in the searched databases.
Therefore, it is not possible to generate an article that adheres to the strict content requirements of focusing solely on "this compound" without resorting to speculation or including data from unrelated compounds, which would violate the core instructions.
For an article on the pre-clinical efficacy of a chemical compound to be generated, published data on its biological activity, pharmacokinetic profiles, and effects in disease models must exist. No such data was found for the specified molecule.
Pre Clinical Efficacy and in Vivo Non Human Studies
Proof-of-Concept Studies in Relevant Animal Disease Models
Efficacy Assessment in Specific Non-Human Disease Models
No data available.
Dose-Response Relationships and Efficacy in Animal Studies
No data available.
Derivatization and Chemical Modification Strategies
Prodrug Strategies for Improved Pharmacokinetic Properties in Pre-Clinical Models
Prodrug strategies are a common approach in drug development to overcome undesirable pharmacokinetic properties of a parent drug molecule, such as poor solubility, limited permeability, or rapid metabolism. For a compound like 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea, various prodrug modifications could be envisioned to enhance its therapeutic potential in pre-clinical studies.
One common strategy involves the modification of the urea (B33335) functional group. The NH moieties of the urea can be functionalized with groups that are designed to be cleaved in vivo by specific enzymes, such as esterases or phosphatases, to release the active parent compound. For instance, acylation or phosphorylation of the urea nitrogen could increase lipophilicity, potentially improving membrane permeability and oral absorption.
Another approach could target the oxane ring. Introduction of a cleavable promoiety, such as an ester or a carbonate, at a suitable position on the oxane ring, could modulate the compound's solubility and distribution characteristics. The choice of the promoiety would be guided by the desired pharmacokinetic profile and the metabolic environment of the target tissue.
The following table provides a conceptual overview of potential prodrug strategies for a generic pyridinyl urea scaffold, which could be hypothetically applied to this compound.
| Prodrug Moiety | Potential Attachment Site | Intended Improvement | In Vivo Cleavage Mechanism |
| Phosphate Ester | Urea Nitrogen or Hydroxyl group on a modified oxane ring | Increased aqueous solubility | Alkaline phosphatases |
| Acyl/Alkyl Ester | Urea Nitrogen | Enhanced lipophilicity and membrane permeability | Esterases |
| Carbamate (B1207046) | Urea Nitrogen | Modulated stability and release kinetics | Carboxylesterases |
| Amino Acid Conjugate | Urea Nitrogen | Targeted uptake via amino acid transporters | Peptidases |
Conjugation Chemistry for Targeted Delivery and Imaging Probes (Non-Human)
Conjugation chemistry allows for the attachment of a compound to a larger molecule, such as a peptide, antibody, or polymer, to direct its delivery to a specific tissue or cell type, or to create an imaging probe. For this compound, this could be achieved by introducing a reactive functional group onto the molecule that can then be used for conjugation.
A common strategy is to introduce a linker with a terminal reactive group, such as a carboxylic acid, an amine, a thiol, or an azide. This linker could be attached to the pyridine (B92270) ring or the oxane moiety, ideally at a position that does not interfere with the compound's primary biological activity. For example, a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid could be synthesized onto the pyridine ring. The carboxylic acid could then be activated to form an amide bond with an amine group on a targeting protein. nih.govresearchgate.net
These conjugated molecules can be used in non-human studies to investigate the biodistribution of the compound, to enhance its accumulation at a target site, or to visualize its interaction with biological systems when conjugated to a fluorescent dye or a nanoparticle.
Radiolabeling for In Vivo Imaging or Tracing Studies (e.g., PET ligands)
Radiolabeling involves the incorporation of a radionuclide into a molecule, allowing it to be traced in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET). The fluorine atom already present in this compound makes it a candidate for labeling with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting isotope for PET imaging. ubc.camdpi.com
The synthesis of an ¹⁸F-labeled version of this compound would typically involve the preparation of a suitable precursor. For example, a precursor where the fluorine atom is replaced by a leaving group, such as a nitro group or a trimethylammonium salt, could be synthesized. This precursor would then be reacted with [¹⁸F]fluoride to introduce the radionuclide. nih.gov
Alternatively, if direct radiofluorination is challenging, a prosthetic group approach could be employed. This involves radiolabeling a small molecule with ¹⁸F, which is then conjugated to the target compound. For instance, ¹⁸F-labeled fluorobenzaldehyde could be prepared and then coupled to a derivative of this compound that has been modified with an aminooxy group. mdpi.com
Synthetic Modifications for Lead Optimization and Diversification
Lead optimization is a critical phase in drug discovery where the chemical structure of a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. criver.com For this compound, a variety of synthetic modifications can be explored to generate a library of analogs for structure-activity relationship (SAR) studies.
Modifications to the pyridine ring could include:
Varying the position of the fluorine atom: Moving the fluorine to other positions on the pyridine ring can influence electronic properties and binding interactions.
Introducing other substituents: The addition of small alkyl, alkoxy, or cyano groups to the pyridine ring can probe for additional binding pockets and affect metabolic stability. nih.gov
Changes to the urea linker are also a common strategy:
Alkylation of the urea nitrogens: Introducing methyl or other small alkyl groups on the urea nitrogens can alter hydrogen bonding capacity and conformational flexibility.
Replacing the urea with a thiourea (B124793) or guanidine: These bioisosteric replacements can lead to different binding modes and physicochemical properties.
Modifications to the oxane ring can explore the impact of this group on the compound's properties:
Ring substitution: Introducing substituents on the oxane ring can affect lipophilicity and metabolic stability.
The synthesis of these derivatives often involves multi-step reaction sequences. nih.govmdpi.com For example, the core urea structure is typically formed by reacting a substituted 2-aminopyridine (B139424) with an isocyanate or by a multi-step process involving the formation of a carbamate intermediate. nih.govmdpi.com
The table below summarizes potential areas for synthetic modification and the rationale behind them.
| Molecular Substructure | Type of Modification | Rationale for Modification |
| 5-Fluoropyridine | Altering substituent position or nature | Investigate electronic and steric effects on target binding and selectivity. nih.gov |
| Urea Linker | N-alkylation, isosteric replacement | Modulate hydrogen bonding, conformational flexibility, and metabolic stability. |
| Oxane Ring | Substitution, replacement with other aliphatic groups | Optimize solubility, lipophilicity, and pharmacokinetic profile. nih.gov |
Through systematic synthesis and biological evaluation of these modified compounds, a deeper understanding of the SAR can be achieved, guiding the design of more potent and drug-like candidates. nih.govnih.govnih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Biological Targets and Undiscovered Mechanisms
While the initial development of pyridinylurea derivatives has often focused on known targets such as protein kinases, a significant area of future research lies in the identification of novel biological targets and the elucidation of undiscovered mechanisms of action for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea. The urea (B33335) scaffold is a versatile pharmacophoric feature present in a multitude of approved drugs, suggesting its potential to interact with a wide array of biological macromolecules. nih.gov
Future investigations could employ a variety of approaches to uncover new targets. In silico target prediction methodologies, which utilize computational algorithms to screen the structure of a compound against databases of known protein binding sites, can provide initial hypotheses. nih.govresearchgate.net These computational predictions can then be validated through experimental techniques such as chemical proteomics, where the compound is used as a probe to isolate and identify its binding partners from cell lysates. Furthermore, high-throughput screening of this compound against diverse panels of cellular assays can reveal unexpected phenotypic effects, which can then be traced back to a specific molecular target.
A deeper understanding of the compound's mechanism of action is also crucial. Even for known targets, there may be subtle, yet therapeutically relevant, aspects of its modulatory activity that are not fully understood. For instance, beyond simple inhibition of enzymatic activity, the compound might affect protein-protein interactions, subcellular localization, or protein stability. Techniques such as X-ray crystallography of the compound bound to its target can provide detailed structural insights into its binding mode, informing the design of next-generation analogs with improved properties.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
One of the key applications of AI/ML in the context of this compound is in lead optimization. preprints.org By training on large datasets of chemical structures and their associated biological activities, ML models can learn complex structure-activity relationships (SAR). These models can then be used to predict the activity of virtual compounds, allowing medicinal chemists to prioritize the synthesis of molecules with the highest probability of success. Generative AI models can even design entirely new molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. arxiv.org
Another critical area where AI/ML can contribute is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. arxiv.orgiapchem.orgresearchgate.netnih.gov Poor ADMET profiles are a major cause of drug failure in clinical trials. By using ML models to predict these properties early in the discovery process, researchers can identify and address potential liabilities of this compound and its analogs, leading to the selection of development candidates with a higher likelihood of success. researchgate.net
The following table outlines potential applications of AI/ML in the development of this compound:
| Application Area | Specific AI/ML Technique | Potential Impact |
| Lead Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel analogs with improved potency and selectivity. |
| ADMET Prediction | Random Forests, Support Vector Machines, Graph Neural Networks | Early identification of potential liabilities related to pharmacokinetics and toxicity. |
| Target Identification | Deep Learning-based analysis of 'omics' data | Prediction of novel biological targets and pathways modulated by the compound. |
| Clinical Trial Design | Predictive modeling of patient responses | Stratification of patient populations to enrich for likely responders. |
Development of Multi-Target Directed Ligands and Polypharmacology Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. This has led to the rise of polypharmacology, the design of single molecules that can modulate multiple targets simultaneously. The aryl urea scaffold, a key feature of this compound, has shown promise in the development of multi-target directed ligands (MTDLs). nih.govmdpi.com
For instance, research has explored benzylethoxyaryl urea scaffolds as multitarget inhibitors of VEGFR-2 and PD-L1, two important targets in cancer immunotherapy. nih.gov This suggests that this compound could be a starting point for the design of MTDLs that combine, for example, anti-angiogenic and immunomodulatory activities. The development of such agents could offer advantages over combination therapies with multiple drugs, including improved efficacy, reduced potential for drug-drug interactions, and better patient compliance.
The design of MTDLs requires a deep understanding of the structural features that govern binding to each target. Computational methods, such as molecular docking and molecular dynamics simulations, can be invaluable in designing molecules with the desired polypharmacological profile. By carefully modifying the substituents on the pyridinyl and oxane rings of this compound, it may be possible to fine-tune its activity against a panel of therapeutically relevant targets.
Sustainability and Green Chemistry Aspects in Synthetic Methodologies
The pharmaceutical industry is increasingly recognizing the importance of sustainability and green chemistry in its manufacturing processes. mdpi.comresearchgate.netjocpr.com For this compound, future research should focus on developing synthetic methodologies that are more environmentally friendly and economically viable.
The synthesis of this compound likely involves the preparation of a 2-aminopyridine (B139424) derivative and its subsequent reaction with a derivative of oxan-4-amine. Research into green and sustainable methods for the synthesis of 2-aminopyridines is an active area. researchgate.netacs.orgacs.orgnih.govnih.gov These methods often focus on minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving energy efficiency. For example, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are a cornerstone of green chemistry and could be explored for the synthesis of the 2-aminopyridine precursor. nih.gov
The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. |
| Design for Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |
| Catalysis | Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. |
Potential for Combination Therapies in Pre-Clinical Disease Models
Given that many urea-based compounds, particularly those targeting protein kinases, have shown efficacy in cancer, a promising future direction for this compound is its evaluation in combination with other therapeutic agents in pre-clinical disease models. nih.govresearchgate.netmdpi.commdpi.comnih.govnih.gov The rationale for combination therapy is to target multiple signaling pathways simultaneously, which can lead to synergistic effects and overcome mechanisms of drug resistance. nih.gov
If this compound is found to inhibit a specific kinase, for example, it could be combined with other kinase inhibitors that target different nodes in the same or parallel signaling pathways. nih.gov For instance, if it targets a component of the EGFR signaling pathway, it could be tested in combination with existing EGFR tyrosine kinase inhibitors. nih.gov
Beyond kinase inhibitors, there is a broad range of other anti-cancer agents that could be considered for combination studies. These include cytotoxic chemotherapies, immunotherapies, and agents that target other aspects of tumor biology, such as angiogenesis or metabolism. Pre-clinical studies in cell culture and animal models of cancer would be essential to identify synergistic combinations and to determine the optimal dosing and scheduling for combination regimens. The anti-proliferative activity of various pyridine-urea derivatives has been demonstrated in vitro against cancer cell lines. mdpi.commdpi.com
Advanced Delivery Systems and Formulation Strategies (for non-human models)
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. For this compound, the development of advanced delivery systems and formulation strategies could significantly enhance its pharmacokinetic and pharmacodynamic properties in non-human models. nih.govnih.govmdpi.com
One area of active research is the use of nanoparticles as drug delivery vehicles. nih.govnih.govmdpi.comwildlifefertilitycontrol.orgmdpi.com Polymeric nanoparticles, liposomes, and other nanoformulations can be used to encapsulate the drug, protecting it from degradation, improving its solubility, and enabling targeted delivery to specific tissues or organs. mdpi.comwildlifefertilitycontrol.org For example, nanoparticles can be surface-functionalized with ligands that bind to receptors that are overexpressed on cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing off-target toxicity.
For oral administration, which is often the preferred route, formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. Techniques such as solid dispersions, where the drug is dispersed in a polymer matrix, can enhance the dissolution rate and absorption of the drug. The use of permeation enhancers can also be explored to increase the transport of the drug across the intestinal epithelium. wildlifefertilitycontrol.org
The choice of an appropriate animal model is also crucial for the pre-clinical evaluation of these advanced delivery systems. nih.gov Different animal models can be used to study various aspects of drug delivery, from initial pharmacokinetic profiling in rodents to efficacy studies in more complex disease models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea, and how can reaction parameters be optimized?
- Methodology :
- Step 1 : Synthesize the fluoropyridine core via fluorination of pyridine derivatives using agents like Selectfluor (e.g., 1-(5-Fluoropyridin-2-yl)ethanone synthesis in ).
- Step 2 : Introduce the oxan-4-yl group via nucleophilic substitution or coupling reactions. For example, use oxan-4-ylpropanoic acid derivatives ( ) as intermediates.
- Step 3 : Form the urea linkage using carbodiimide-mediated coupling (e.g., HATU/DCC) between the fluoropyridinyl amine and oxan-4-yl isocyanate.
- Critical Parameters : Optimize solvent polarity (e.g., dioxane or THF), reaction time (overnight at room temperature, as in ), and stoichiometry (1.2–2.0 equivalents of reactants). Monitor by TLC or HPLC.
- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for structural characterization, and how should conflicting spectral data be resolved?
- Techniques :
- X-ray crystallography : Use SHELXL ( ) for refinement of crystal structures, especially if the compound forms stable crystals.
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlaps in fluoropyridine and oxan-4-yl regions.
- Mass spectrometry : Compare experimental HRMS with theoretical values to confirm molecular formula.
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of derivatives?
- Methodology :
- Variation of Substituents : Modify the fluoropyridine ring (e.g., 3,5-difluoro analogs in ) or replace oxan-4-yl with other heterocycles (e.g., piperidine, as in ).
- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition in ) and compare IC₅₀ values.
- Computational Modeling : Perform docking studies using crystal structures of target proteins (e.g., bromodomains in ) to predict binding modes.
Q. What strategies address discrepancies between in vitro and in vivo biological activity data?
- Root Causes : Poor solubility, metabolic instability, or off-target effects.
- Solutions :
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability.
- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect degradation products.
- Pharmacokinetic Studies : Measure half-life (t₁/₂) and AUC in animal models to refine dosing regimens.
Q. How can crystallographic challenges (e.g., twinning or low resolution) be overcome during structural determination?
- Approaches :
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- Refinement Tools : Apply SHELXL’s TWIN/BASF commands for twinned crystals ( ).
- Validation : Cross-check with SHELXPRO’s validation tools and the wwPDB report ( ) to resolve Ramachandran outliers or electron density mismatches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
